N-(4,6-dimethyl-2-quinazolinyl)-N''-(10H-phenothiazin-10-ylcarbonyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide typically involves multiple steps. One common method includes the condensation of 4,6-dimethyl-2-aminobenzaldehyde with phenothiazine-10-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and requires refluxing in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinazoline and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone derivatives: These compounds share a similar quinazoline core and exhibit comparable biological activities.
Phenothiazine derivatives: Known for their use in antipsychotic medications, these compounds have structural similarities with N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide.
Uniqueness
What sets N-[(E)-amino[(4,6-dimethyl-3H-quinazolin-2-ylidene)amino]methylidene]phenothiazine-10-carboxamide apart is its dual functionality, combining the properties of both quinazoline and phenothiazine derivatives. This unique structure allows it to interact with a broader range of molecular targets, enhancing its potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H20N6OS |
---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[N'-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C24H20N6OS/c1-14-11-12-17-16(13-14)15(2)26-23(27-17)28-22(25)29-24(31)30-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)30/h3-13H,1-2H3,(H3,25,26,27,28,29,31) |
InChI-Schlüssel |
HWWYFDPOCUXWPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N=C(N)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.